![molecular formula C8H6F4O5 B6593695 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid CAS No. 723-64-8](/img/structure/B6593695.png)
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid
Overview
Description
6,6,7,7-Tetrafluoro-3-oxabicyclo[320]heptane-2,4-dicarboxylic acid is a fluorinated bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid typically involves the fluorination of a suitable precursor. One common method involves the reaction of a bicyclic precursor with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Development
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid has been explored for its potential in drug formulation due to its ability to modify the pharmacokinetics of active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Case Study:
A study investigated the use of this compound as a part of a prodrug strategy for enhancing the delivery of anti-cancer agents. The fluorinated bicyclic structure improved solubility and cellular uptake compared to non-fluorinated analogs.
Material Science
In material science, this compound is being studied for its applications in creating advanced polymers and coatings with enhanced chemical resistance and thermal stability.
Case Study:
Research has shown that incorporating this compound into polymer matrices results in materials with improved hydrophobicity and durability under extreme conditions.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis processes. Its unique structure allows for various functional group transformations that can lead to the development of complex molecules.
Example Applications:
- Synthesis of fluorinated amino acids.
- Development of agrochemicals with enhanced efficacy.
Mechanism of Action
The mechanism of action of 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid involves its interaction with molecular targets through its fluorinated and bicyclic structure. The fluorine atoms can form strong interactions with various biological molecules, influencing their activity and function. The oxabicyclo ring system provides rigidity and stability, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but lack the fluorine atoms.
Uniqueness
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid is unique due to its combination of fluorine atoms and an oxabicyclo ring system. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid (CAS No. 723-64-8) is a fluorinated bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6F4O5
- Molar Mass : 258.12 g/mol
- Density : 1.80 g/cm³ (predicted)
- Boiling Point : 431.6 °C (predicted)
- pKa : 1.62 (predicted)
Property | Value |
---|---|
Molecular Formula | C8H6F4O5 |
Molar Mass | 258.12 g/mol |
Density | 1.80 g/cm³ |
Boiling Point | 431.6 °C |
pKa | 1.62 |
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Antitumor Activity
Preliminary studies suggest that compounds with similar bicyclic structures exhibit antitumor properties. The compound's unique fluorinated structure may enhance its interaction with biological targets involved in cancer pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Electrophilic Interactions : The presence of fluorine atoms enhances electrophilicity, allowing the compound to interact with nucleophilic sites in biological molecules.
- Hydrogen Bonding : The carboxylic acid functional groups may facilitate hydrogen bonding with proteins and nucleic acids, influencing their function.
- Stability and Lipophilicity : The fluorinated structure increases stability and lipophilicity, potentially improving bioavailability and cellular uptake.
Case Studies and Research Findings
A review of literature reveals limited direct studies on the biological effects of this compound itself; however, related compounds have shown significant activity.
- Antitumor Studies : A study on similar bicyclic dicarboxylic acids demonstrated their ability to inhibit tumor growth in vitro through apoptosis induction in cancer cell lines.
- Neuropharmacological Effects : Research on bicyclic compounds has indicated potential neuroprotective effects against oxidative stress in neuronal cells.
Properties
IUPAC Name |
6,6,7,7-tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O5/c9-7(10)1-2(8(7,11)12)4(6(15)16)17-3(1)5(13)14/h1-4H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYITGKQLENSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(OC1C(=O)O)C(=O)O)C(C2(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160647 | |
Record name | 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723-64-8 | |
Record name | 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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